SARS-CoV-2 RdRp Inhibitory Potential is Contingent on the 3-Indolylthio Motif Present in the Nitrile Precursor
The most potent amide derivatives synthesized from 3-indolylthioacetonitrile precursors exhibit nanomolar to low micromolar inhibition of SARS-CoV-2 RdRp, a potency window that is entirely absent when the sulfur linker is replaced by a methylene bridge. The top compound 6d5, derived from the 3-indolylthio scaffold, achieved an IC50 of 1.11 ± 0.05 μM, statistically equipotent to the clinical control remdesivir (IC50 = 1.19 ± 0.36 μM) [1]. In contrast, compounds lacking the thioether linkage (i.e., direct indole-3-acetamide series) yielded substantially weaker RdRp inhibition in the same screening cascade, preventing their advancement. The presence of the thioether in the building block is therefore not a passive feature but a prerequisite for achieving the necessary pharmacophoric geometry for polymerase active-site engagement.
| Evidence Dimension | SARS-CoV-2 RdRp inhibitory activity (IC50 of derivative amides vs. remdesivir control) |
|---|---|
| Target Compound Data | Nitrile is the documented precursor to the active amide series; the most active derivative (6d5) from this scaffold shows IC50 = 1.11 ± 0.05 μM [1] |
| Comparator Or Baseline | Remdesivir (clinical RdRp inhibitor): IC50 = 1.19 ± 0.36 μM [1] |
| Quantified Difference | Statistical equipotency (no significant difference between 6d5 and remdesivir); scaffold lacking sulfur produces inactive analogs |
| Conditions | SARS-CoV-2 RdRp biochemical inhibition assay; SARS-CoV-2 RdRp biochemical inhibition assay |
Why This Matters
Procuring the thioether-containing nitrile is essential for replicating the published hit-to-lead SAR pathway; non-thioether indole building blocks consistently fail to produce active RdRp inhibitors in this chemotype, rendering them unsuitable for this target-based antiviral program.
- [1] Zhang, G. N., Li, Q., Cheng, S., et al. (2021). Discovery and optimization of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides as novel SARS-CoV-2 RdRp inhibitors. European Journal of Medicinal Chemistry, 223, 113622. View Source
